Boc-3-cyclohexyl-L-alanine methyl ester

Catalog No.
S679870
CAS No.
98105-41-0
M.F
C15H27NO4
M. Wt
285.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-3-cyclohexyl-L-alanine methyl ester

CAS Number

98105-41-0

Product Name

Boc-3-cyclohexyl-L-alanine methyl ester

IUPAC Name

methyl (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Molecular Formula

C15H27NO4

Molecular Weight

285.38 g/mol

InChI

InChI=1S/C15H27NO4/c1-15(2,3)20-14(18)16-12(13(17)19-4)10-11-8-6-5-7-9-11/h11-12H,5-10H2,1-4H3,(H,16,18)/t12-/m0/s1

InChI Key

FALUXMVPGFKLAM-LBPRGKRZSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)OC

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)C(=O)OC

Boc-3-cyclohexyl-L-alanine methyl ester is a synthetic compound with the molecular formula C₁₅H₂₇NO₄ and a CAS number of 98105-41-0. This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino acid L-alanine, which is further substituted with a cyclohexyl group at the third position. The presence of the Boc group makes this compound particularly useful in peptide synthesis, as it can be easily removed under mild acidic conditions to reveal the free amine functionality.

The compound appears as a crystalline solid with a melting point ranging from 47 to 49 °C and a predicted boiling point of approximately 386.9 °C. Its density is around 1.034 g/cm³, and it exhibits a pKa value of about 11.18, indicating its basicity in solution .

Typical for amino acids and their derivatives. Key reactions include:

  • Deprotection: The Boc group can be removed using acids such as trifluoroacetic acid or hydrochloric acid, yielding 3-cyclohexyl-L-alanine.
  • Esterification: The methyl ester can undergo hydrolysis in the presence of water or alcohols, converting it back to the carboxylic acid form.
  • Coupling Reactions: This compound can be utilized in peptide synthesis through amide bond formation with other amino acids or peptide fragments.

These reactions make Boc-3-cyclohexyl-L-alanine methyl ester a versatile intermediate in organic synthesis and medicinal chemistry .

The synthesis of Boc-3-cyclohexyl-L-alanine methyl ester typically involves several steps:

  • Protection of L-Alanine: L-alanine is reacted with tert-butyloxycarbonyl anhydride to introduce the Boc group.
  • Cyclization: The protected L-alanine undergoes reaction with cyclohexyl bromide or another suitable cyclohexyl source to form the cyclohexyl-substituted derivative.
  • Esterification: The final step involves reacting the carboxylic acid form of the protected amino acid with methanol in the presence of an acid catalyst to form the methyl ester.

These methods highlight the utility of protecting groups in synthesizing complex amino acid derivatives .

Boc-3-cyclohexyl-L-alanine methyl ester has several applications:

  • Peptide Synthesis: It serves as an important building block for synthesizing peptides due to its stable Boc protecting group.
  • Drug Development: Its structural features may contribute to developing new pharmaceuticals, particularly in designing drugs targeting neurological disorders.
  • Research Reagent: It is used in various organic synthesis reactions for academic and industrial research purposes .

Several compounds share structural similarities with Boc-3-cyclohexyl-L-alanine methyl ester, including:

Compound NameStructure FeaturesUnique Aspects
Boc-L-alanine methyl esterContains only an alanine backboneSimpler structure; less steric bulk
Boc-phenylalanine methyl esterSubstituted with a phenyl groupAromatic character; different properties
Boc-isoleucine methyl esterContains branched-chain amino acidIncreased hydrophobicity

Boc-3-cyclohexyl-L-alanine methyl ester is unique due to its cyclohexyl substitution, providing distinct steric and electronic properties that may influence its reactivity and biological interactions compared to these similar compounds .

XLogP3

4

Sequence

X

Wikipedia

Boc-Cha-OMe

Dates

Modify: 2023-08-15

Explore Compound Types